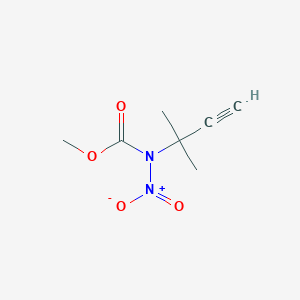
Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate is an organic compound with the molecular formula C₇H₉NO₄ It is a nitrocarbamate derivative, characterized by the presence of both nitro and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate typically involves the reaction of 2-methylbut-3-yn-2-ol with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-methylbut-3-yn-2-ol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The process includes steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted carbamates and nitro derivatives.
Scientific Research Applications
Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate group can also participate in covalent bonding with target molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methylbut-3-yn-2-yl carbamate
- 2-methylbut-3-yn-2-yl N-tert-butylcarbamate
- 2-Methyl-3-butyn-2-ol
Uniqueness
Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate is unique due to the presence of both nitro and carbamate functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
90104-55-5 |
|---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
methyl N-(2-methylbut-3-yn-2-yl)-N-nitrocarbamate |
InChI |
InChI=1S/C7H10N2O4/c1-5-7(2,3)8(9(11)12)6(10)13-4/h1H,2-4H3 |
InChI Key |
AGVUGZUFNLDABD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)N(C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine](/img/structure/B14374734.png)
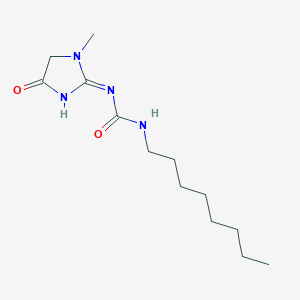
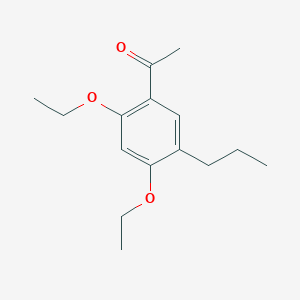
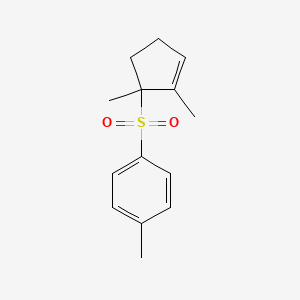
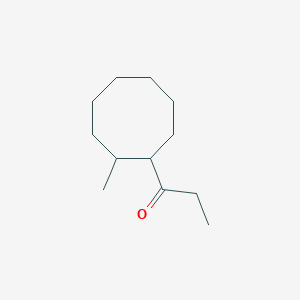
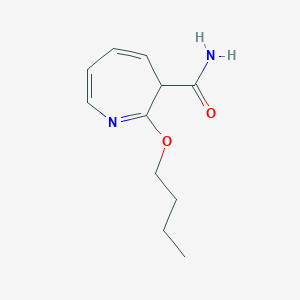
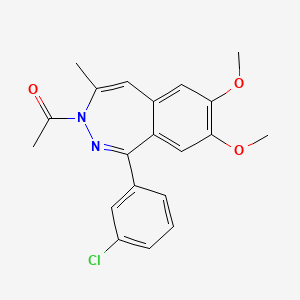
![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
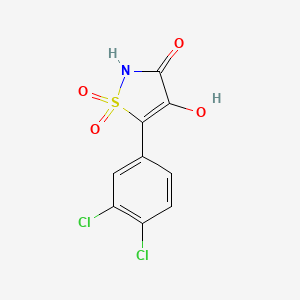
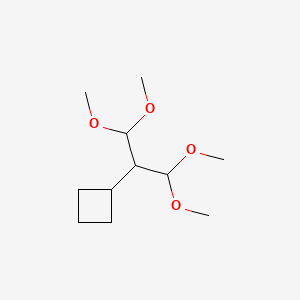
![Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione](/img/structure/B14374804.png)
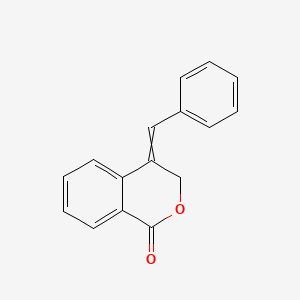
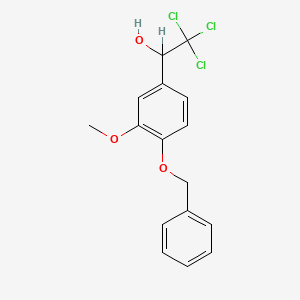
![1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one](/img/structure/B14374823.png)
